Product packaging for Cariporide Mesylate(Cat. No.:CAS No. 159138-81-5)

Cariporide Mesylate

Cat. No.: B1668444
CAS No.: 159138-81-5
M. Wt: 379.5 g/mol
InChI Key: FNDLQABGYJQJPH-UHFFFAOYSA-N
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Description

Significance of Na+/H+ Exchanger Isoform 1 (NHE1) Inhibition in Pathophysiology

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion. imrpress.comahajournals.org This electroneutral process is vital for maintaining cellular homeostasis, cell volume, and is involved in various cellular functions including proliferation, migration, and apoptosis. ahajournals.org

However, dysregulation and hyperactivation of NHE1 have been implicated in the pathophysiology of several diseases, particularly cardiovascular diseases and cancer. imrpress.comahajournals.orgfrontiersin.orgnih.govresearchgate.net In the context of myocardial ischemia and reperfusion injury, NHE1 activation leads to an influx of sodium ions, which in turn drives calcium overload via the Na+/Ca2+ exchanger operating in reverse mode. wikipedia.orgnih.govnih.govdrugbank.com This intracellular calcium accumulation contributes to cellular dysfunction and death. nih.govdrugbank.com Inhibition of NHE1 has shown beneficial effects in animal models of myocardial ischemia-reperfusion injury and heart hypertrophy, demonstrating cardioprotective potential. imrpress.comfrontiersin.orgnih.govoup.com

Beyond cardiovascular research, NHE1 activity is also significantly altered in cancer cells. researchgate.netdovepress.comnih.gov Cancer cells often exhibit a reversed pH gradient with elevated intracellular pH and reduced extracellular pH, a phenomenon linked to increased NHE1 activity. researchgate.netnih.govmdpi.com This altered pH environment supports cancer cell survival, proliferation, migration, invasion, and resistance to chemotherapy. researchgate.netnih.govmdpi.com Inhibiting NHE1 in cancer cells can lead to intracellular acidification and induce apoptosis, suggesting its potential as a therapeutic target in oncology. researchgate.netdovepress.comnih.govupol.cz

NHE1 has also been investigated for its role in other conditions, including neurodegenerative diseases and inflammatory pain. mdpi.comnih.gov Research suggests that NHE1 may play a protective role in nociceptive neurons in acute inflammatory pain states, and its inhibition has shown effects on dopamine (B1211576) neurotransmission in the brain. nih.govnih.gov

Historical Context of Cariporide (B1668443) Mesylate Research

Cariporide mesylate emerged as a key compound in the study of NHE1 due to its selectivity and potency. wikipedia.orgrndsystems.com Early research with cariporide focused heavily on its cardioprotective effects, particularly in the context of ischemia-reperfusion injury. wikipedia.orgmedchemexpress.comimrpress.comrndsystems.com Studies in various animal models demonstrated that cariporide could reduce infarct size and improve cardiac function following ischemic events. imrpress.comoup.comnih.gov

Despite the challenges in clinical translation for cardioprotection, the research on cariporide provided crucial insights into the role of NHE1 in cardiac pathophysiology and the potential of NHE inhibition as a therapeutic strategy. wikipedia.orgimrpress.comnih.gov

Current Research Landscape and Unmet Needs

Current academic research involving this compound continues to explore the multifaceted roles of NHE1 in various disease contexts. While cardiovascular research with cariporide has slowed down since the outcomes of the large clinical trials, the understanding gained from these studies still informs the development of newer, more selective NHE1 inhibitors and alternative strategies to modulate NHE1 activity. imrpress.comfrontiersin.orgnih.gov There remains an unmet need for effective NHE1 inhibitors for cardiovascular diseases that can provide cardioprotection without significant adverse effects. imrpress.comnih.gov

A growing area of research is the investigation of cariporide and NHE1 inhibition in cancer. researchgate.netdovepress.comnih.gov Studies are exploring how cariporide affects cancer cell metabolism, proliferation, invasion, and sensitivity to chemotherapy. researchgate.netdovepress.comnih.govupol.cz Preclinical data suggest that cariporide can reduce hypoxia-induced invasion in certain cancer cell lines and may help overcome multidrug resistance. dovepress.comnih.gov However, cariporide has not been clinically tested in oncology, highlighting an unmet need for clinical evaluation of NHE1 inhibitors in cancer therapy. dovepress.com

Furthermore, research is ongoing to fully elucidate the localization and function of NHE1 in different cellular compartments, including mitochondria, and its involvement in other pathological processes such as neurodegeneration and pain signaling. ahajournals.orgmdpi.comnih.govresearchgate.net Understanding the complex regulation of NHE1 and its interactions with other proteins and pathways represents an ongoing area of investigation. imrpress.com The development of novel compounds that can selectively target the pathological hyperactivity of NHE1 without affecting its essential housekeeping functions is a key unmet need in the field. frontiersin.org

The following table summarizes some key research findings related to Cariporide's effects in various models:

Research AreaModel/Cell TypeKey FindingSource
CardioprotectionAnimal models of ischemia/reperfusion injuryReduced myocardial infarct size, improved cardiac function. imrpress.comoup.comnih.gov
Cardiac HypertrophyAnimal models of heart failure/hypertrophyReduced ventricular hypertrophy, improved LV function. imrpress.comnih.gov
Cancer (Invasion)Human squamous cell carcinoma of the tongue cellsReduced hypoxia-induced invasion. dovepress.comnih.gov
Cancer (Apoptosis)Cholangiocarcinoma cells, Leukemic cellsReduced proliferation, induced apoptosis, sensitized cells to apoptosis-inducing ligands. nih.govupol.cz
NeuroprotectionIn vitro model of excitotoxic neuronal deathProtected neurons from ischemic injury, attenuated mitochondrial death pathways. mdpi.com
Brain Edema/StrokeRat permanent middle cerebral artery occlusion modelReduced brain edema and sodium uptake. medchemexpress.com
Inflammation (Cardiac)Rabbits with myocardial infarctionReduced increase in C-reactive protein. nih.gov
Platelet ActivationHuman plateletsInhibitory effects on degranulation, aggregate formation, and GPIIb/IIIa receptor activation. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3O6S2 B1668444 Cariporide Mesylate CAS No. 159138-81-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLQABGYJQJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047344
Record name Cariporide mesylate
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159138-81-5
Record name Cariporide mesylate [USAN]
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Record name Cariporide mesylate
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Record name N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide; methanesulfonic acid
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Record name CARIPORIDE MESYLATE
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Molecular and Cellular Pharmacodynamics of Cariporide Mesylate

Selective Inhibition of Na+/H+ Exchanger Isoform 1 (NHE1)

Cariporide (B1668443) is characterized as a selective inhibitor of the Na+/H+ exchanger. wikipedia.orgmedchemexpress.comselleckchem.comtargetmol.comrndsystems.comdrugbank.commedchemexpress.compatsnap.com The NHE1 isoform, a ubiquitous membrane transport protein, plays a crucial role in regulating intracellular pH by catalyzing the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). ahajournals.orgresearchgate.net Inhibition of NHE1 by compounds like cariporide has emerged as a therapeutic strategy in various conditions where dysregulation of this transporter contributes to pathology. wikipedia.orgpatsnap.comnih.govresearchgate.netmdpi.com

Specificity Profile and Isoform Selectivity

Cariporide demonstrates a notable selectivity profile for NHE1 over other NHE isoforms. Studies have provided half-maximal inhibitory concentration (IC50) values that highlight this selectivity. For human NHE1 (hNHE1) in CHO-K1 cells, the IC50 for cariporide is reported as 30 nM. selleckchem.com Comparing the inhibitory activity across different isoforms, cariporide exhibits significantly lower potency against NHE2 and NHE3. The IC50 values are approximately 0.05 µM for NHE1, 3 µM for NHE3, and 1000 µM for NHE2. rndsystems.com This data indicates a substantial preference of cariporide for inhibiting the NHE1 isoform at considerably lower concentrations compared to NHE2 and NHE3. Cariporide is considered a more selective NHE inhibitor compared to some other compounds in this class, such as amiloride (B1667095). nih.gov While NHE1 is primarily located at the sarcolemmal membrane, there has been discussion and some evidence suggesting the presence of NHE1 in mitochondria, and functional analyses have indicated a Na+/H+ exchange mechanism sensitive to cariporide in this organelle, although the molecular identity of this mitochondrial exchanger remains a subject of debate. ahajournals.org

Here is a table summarizing the isoform selectivity data:

NHE IsoformIC50 (µM)Reference
NHE10.05 rndsystems.com
NHE33 rndsystems.com
NHE21000 rndsystems.com

Competitive Inhibitory Mechanism at the Molecular Level

The mechanism by which cariporide inhibits NHE1 is understood to be competitive. epo.org Cariporide functions by binding to the NHE1 protein, thereby blocking its ion exchange activity. patsnap.com The guanidine (B92328) functional group present in the structure of cariporide is thought to be partly responsible for its inhibitory effect on NHE1. dovepress.comnih.gov Molecular dynamics simulations have been employed to investigate the interaction between cariporide and human NHE1 (hNHE1) at a molecular level. researchgate.net These simulations provide insights into how cariporide interacts with the transporter protein to impede its function.

Interactions with Key Residues within NHE1 (e.g., Asp267, Glu346)

Molecular dynamics simulations based on cryo-electron microscopy structures of hNHE1 have provided details regarding the interaction of inhibitors like cariporide with specific residues within the transporter. researchgate.net These simulations have shown that cariporide maintains stable interactions with residues such as Asp267 and Glu346 within the NHE1 protein. researchgate.net Asp267 has been identified as a key ion-binding residue within the transporter's structure. researchgate.net The stable interactions of cariporide with these residues are crucial to understanding the molecular basis of its inhibitory action on NHE1.

Regulation of Intracellular pH Homeostasis

NHE1 is a primary regulator of intracellular pH (pHi) in many cell types, including cardiac myocytes and cancer cells. patsnap.comahajournals.orgresearchgate.netnih.govresearchgate.netmdpi.comahajournals.orgmedsci.org It actively extrudes intracellular protons, contributing to the maintenance of a physiological pHi range. ahajournals.orgahajournals.org Cariporide, by inhibiting NHE1, disrupts this regulatory mechanism, leading to alterations in intracellular pH. wikipedia.orgdrugbank.compatsnap.commedsci.org

Modulation of Proton Efflux

The fundamental function of NHE1 is to facilitate the efflux of protons from the cell in exchange for the influx of sodium ions. ahajournals.orgresearchgate.net This process is critical for preventing intracellular acidification. Cariporide, as an NHE1 inhibitor, directly modulates this proton efflux by blocking the transporter's activity. wikipedia.orgdrugbank.comfrontiersin.org By inhibiting NHE1, cariporide reduces the rate at which protons are removed from the cytoplasm, thereby influencing the intracellular acidic load. nih.govresearchgate.net During conditions such as ischemia, the accumulation of hydrogen ions stimulates NHE activity to promote proton efflux. drugbank.comjci.org Cariporide's inhibition of NHE1 limits this efflux. wikipedia.orgdrugbank.com

Impact on Intracellular Acidosis and Alkalosis

Inhibition of NHE1 by cariporide can lead to intracellular acidification. wikipedia.orgnih.govmedsci.org This is particularly relevant in contexts where NHE1 activity is elevated, such as in many cancer cells, which often exhibit a reversed pH gradient with alkaline intracellular pH and acidic extracellular pH. wikipedia.orgnih.govresearchgate.netmdpi.commedsci.orgresearchgate.net By inhibiting NHE1, cariporide can counteract this intracellular alkalization and promote a more acidic intracellular environment. wikipedia.orgresearchgate.netmedsci.org This shift towards intracellular acidosis can have significant impacts on various cellular processes, including proliferation, apoptosis, and drug resistance. medsci.org For example, intracellular acidification induced by cariporide has been shown to impact cell quiescence and sensitivity to certain chemotherapies. medsci.org Furthermore, cariporide has been observed to slow the normalization of cellular pH following the acidosis triggered by ischemia. wikipedia.org It is worth noting that the effectiveness of NHE inhibition by cariporide in influencing intracellular pH may be influenced by the extracellular environment, with less pronounced effects observed in the presence of extracellular acidosis in some contexts. frontiersin.org

Influence on Ion Transport and Cellular Ion Balance

Secondary Effects on Na+/Ca2+ Exchanger Activity

The increase in intracellular sodium concentration resulting from activated NHE1 can secondarily activate the sodium-calcium exchanger (NCX). drugbank.comnih.gov The NCX typically extrudes calcium ions in exchange for sodium ions. However, when intracellular sodium levels are elevated, the NCX can reverse its mode of operation, leading to a net influx of calcium ions into the cytosol. drugbank.comnih.gov

By inhibiting NHE1 and thus limiting the initial sodium buildup, Cariporide mesylate indirectly attenuates the reverse mode activity of the NCX. drugbank.comnih.gov This effect is crucial in preventing the excessive accumulation of calcium ions within the cell.

Regulation of Cytosolic Sodium and Calcium Accumulation

A key pharmacodynamic effect of this compound is its ability to suppress the accumulation of both cytosolic sodium and calcium. medchemexpress.comchemsrc.com By inhibiting NHE1, the influx of sodium in exchange for protons is reduced. drugbank.comwikipedia.orgnih.gov This reduced sodium load then limits the driving force for calcium entry via the reverse mode of the NCX. drugbank.comnih.gov

Studies have demonstrated that Cariporide remarkably suppresses cytosolic Na+ and Ca2+ accumulation. medchemexpress.comchemsrc.com This regulation of intracellular ion concentrations is considered a significant factor in the protective effects observed in various cellular models, particularly under conditions of stress like ischemia-reperfusion injury. drugbank.comnih.govmedchemexpress.comncats.io

Modulation of Cellular Bioenergetics and Metabolism

Beyond its direct effects on ion transport, this compound also influences cellular bioenergetics and metabolism, particularly concerning mitochondrial function and energy production pathways.

Effects on Mitochondrial Function and Membrane Potential

Mitochondrial function is closely linked to cellular ion homeostasis. This compound has been shown to prevent mitochondrial membrane potential loss induced by oxidative stress. medchemexpress.comchemsrc.com While some studies indicate that Cariporide can attenuate mitochondrial calcium overload, its effect on mitochondrial membrane potential (Δψm) appears less direct or significant in certain contexts. For instance, one study noted that Cariporide significantly attenuated ouabain-induced mitochondrial calcium overload but did not affect Δψm depolarization. nih.gov However, other research suggests that by delaying mitochondrial matrix acidification during ischemia, Cariporide can help preserve the mitochondrial proton gradient, which is essential for maintaining mitochondrial membrane potential and ATP synthesis. capes.gov.brnih.gov

Data from studies investigating the effects of Cariporide on mitochondrial function often involve measuring mitochondrial calcium concentration and membrane potential under simulated ischemic conditions. A study using mouse cardiac myocytes showed that Cariporide significantly attenuated the acidification of the mitochondrial matrix induced by simulated ischemia without modifying Δψm decay. capes.gov.brnih.gov This effect was associated with a delayed ATP exhaustion and increased mitochondrial Ca2+ load in that specific experimental setup. capes.gov.brnih.gov

Alterations in Glycolytic Pathways and Oxidative Phosphorylation

Cellular energy is primarily generated through glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) in the mitochondria. In many pathological conditions, including ischemia and cancer, there can be a shift towards increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect in cancer). creative-proteomics.comompu.ac.jp

Cariporide's impact on these pathways is indirectly linked to its effects on ion balance and mitochondrial function. By preserving mitochondrial function and potentially delaying ATP depletion during ischemia, Cariporide may influence the interplay between glycolysis and oxidative phosphorylation. capes.gov.brnih.gov While the direct effects of Cariporide on glycolytic enzymes or components of the OXPHOS machinery are not as extensively documented as its effects on NHE1 and ion transport, its ability to improve the cellular metabolic status under stress, such as preserved myocardial creatine (B1669601) phosphate (B84403) to creatine ratios indicating improved oxidative phosphorylation, has been observed in some models. imrpress.com

Furthermore, the intracellular pH, regulated in part by NHE1, plays a role in determining the metabolic fate of glucose, favoring glycolysis at alkaline pH and OXPHOS at acidic pH. nih.gov By inhibiting NHE1 and potentially influencing intracellular pH, Cariporide could indirectly modulate the balance between these two energy production pathways.

Activation of Metabolic Sensors (e.g., AMP-activated protein kinase)

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated when the cellular AMP/ATP ratio increases, indicating low energy levels. Activation of AMPK typically promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP. researchgate.net

While the precise mechanisms by which Cariporide influences AMPK phosphorylation require further detailed investigation, its reported ability to affect this central metabolic sensor highlights a potential link between its ion-modulating effects and the broader regulation of cellular energy status.

Here is a summary table of some key findings related to this compound's pharmacodynamics:

Pharmacodynamic EffectKey ObservationRelevant Section
Inhibition of Na+/H+ Exchanger (NHE1)Selective inhibition of NHE1. drugbank.comwikipedia.orgnih.govIntroduction
Secondary effects on Na+/Ca2+ Exchanger (NCX)Attenuates reverse mode NCX activity by reducing Na+ buildup. drugbank.comnih.gov2.3.1
Regulation of Cytosolic Na+ and Ca2+ AccumulationRemarkably suppresses cytosolic Na+ and Ca2+ accumulation. medchemexpress.comchemsrc.com2.3.2
Effects on Mitochondrial Membrane Potential (Δψm)Did not affect Δψm depolarization in one study. nih.gov Attenuates mitochondrial matrix acidification, preserving proton gradient. capes.gov.brnih.gov2.4.1
Effects on Mitochondrial Ca2+ OverloadAttenuates mitochondrial Ca2+ overload. nih.govcapes.gov.brnih.gov2.4.1
Effects on ATP DepletionDelays ATP exhaustion during ischemia. capes.gov.brnih.gov2.4.1, 2.4.2
Influence on Oxidative PhosphorylationMay improve myocardial metabolic status, including OXPHOS. imrpress.com2.4.2
Activation of Metabolic Sensors (e.g., AMPK)Associated with AMPK phosphorylation. nus.edu.sg2.4.3

Preclinical Investigations of Cariporide Mesylate

In Vitro Mechanistic Studies

In vitro studies have been crucial in elucidating the cellular mechanisms by which cariporide (B1668443) mesylate exerts its effects, focusing on aspects like cell viability, death pathways, ion concentrations, and mitochondrial function.

Assessment of Cell Viability and Proliferation

Research has investigated the impact of cariporide on cell viability and proliferation across different cell types, including cancer cells and mesenchymal stem cells nih.govmedsci.orgmdpi.com. Inhibition of NHE1 by cariporide has been shown to decrease intracellular pH, which can influence cell proliferation nih.govnih.govmedsci.org. For instance, studies on cholangiocarcinoma cells demonstrated that cariporide reduced proliferation nih.gov. Conversely, in human umbilical cord-derived mesenchymal stem cells (hUC-MSCs), cariporide treatment decreased intracellular pH and upregulated osteogenic differentiation while not affecting adipogenic differentiation nih.gov. In some cancer cell lines, intracellular acidification induced by cariporide pretreatment resulted in resistance to chemotherapy-induced apoptosis and led cells to enter quiescence medsci.org.

Analysis of Cell Death Pathways (e.g., Apoptosis, Necrosis)

Cariporide mesylate has been shown to influence cell death pathways, including both apoptosis and necrosis, depending on the cell type and experimental conditions nih.govmedsci.orgmdpi.comnih.govchemsrc.comoup.comcloudfront.netdntb.gov.uaescholarship.org. In the context of myocardial ischemia/reperfusion injury, cariporide has been found to attenuate ischemia-induced cardiomyocyte apoptosis in vitro rndsystems.comtocris.com. It has also been reported to inhibit the mitochondrial death pathway rndsystems.comtocris.comchemsrc.com. In neuronal cells, cariporide (at 100 nM) reduced both glutamate-induced necrotic and apoptotic neuronal cell death nih.gov. In cancer cells, particularly those overexpressing NHE1, cariporide has been shown to promote apoptosis rndsystems.comtocris.comnih.gov. The ability of NHE1 inhibitors like cariporide to decrease intracellular pH is thought to contribute to the induction of apoptosis in cancer cells upol.cz.

Evaluation of Intracellular Ion Concentrations and pH

A key aspect of cariporide's mechanism is its effect on intracellular ion concentrations and pH due to NHE1 inhibition nih.govmdpi.comscispace.comahajournals.org. NHE1 is a primary regulator of intracellular pH, and its inhibition by cariporide leads to a decrease in intracellular pH nih.govnih.gov. This decrease in intracellular pH can have downstream effects on various cellular processes mdpi.comahajournals.org. Cariporide has also been shown to suppress the accumulation of cytosolic sodium (Na⁺) and calcium (Ca²⁺) chemsrc.commedchemexpress.com. The inhibition of NHE1 prevents the influx of Na⁺, which in turn limits the reverse mode activity of the Na⁺/Ca²⁺ exchanger, thereby reducing intracellular Ca²⁺ overload wikipedia.orgdrugbank.com.

Data Table: Effects of Cariporide on Intracellular Parameters

ParameterEffect of Cariporide (In Vitro)Reference
Intracellular pHDecreased nih.govnih.gov
Cytosolic Na⁺Suppressed accumulation chemsrc.commedchemexpress.com
Cytosolic Ca²⁺Suppressed accumulation chemsrc.commedchemexpress.com
Mitochondrial Ca²⁺ overloadPrevented/Reduced nih.gov

Studies on Mitochondrial Integrity and Activity

Preclinical studies have investigated the effects of cariporide on mitochondrial function and integrity nih.govmdpi.comchemsrc.com. Cariporide has been shown to prevent mitochondrial membrane potential loss induced by oxidative stress chemsrc.commedchemexpress.com. It is also reported to inhibit the mitochondrial death pathway rndsystems.comtocris.comchemsrc.com. NHE1, the target of cariporide, has been suggested to be present in the mitochondria, and functional analyses have indicated the presence of a cariporide-sensitive Na⁺/H⁺ exchange mechanism in mitochondria, although the molecular identity is debated ahajournals.org.

In Vivo Experimental Models

In vivo studies have utilized various animal models to assess the effects of this compound in a more complex biological system, particularly in the context of cardiovascular diseases.

Cardiovascular Disease Models

Cariporide has been extensively studied in in vivo models of cardiovascular diseases, primarily focusing on myocardial ischemia and reperfusion injury wikipedia.orgdrugbank.comnih.govoup.comcloudfront.netdntb.gov.uamdpi.com. In these models, cariporide has demonstrated cardioprotective effects wikipedia.orgdrugbank.com. It has been shown to reduce myocardial infarct size in animal models of acute ischemia and reperfusion nih.gov. Studies in rats with pressure-overload hypertrophy subjected to cardioplegic arrest showed that cariporide reduced ischemic peak contracture, improved post-ischemic diastolic function, and reduced total creatine (B1669601) kinase release oup.com. In a rabbit model of chronic heart failure induced by myocardial infarction, cariporide attenuated left ventricular hypertrophy and improved left ventricular function without decreasing blood pressure nih.gov. Cariporide has also been shown to reduce cardiac arrhythmia in vivo rndsystems.comtocris.com. While cariporide showed promise in reducing myocardial necrosis in some ischemia/reperfusion models, studies in a long-term canine model showed only short-term protection against reperfusion injury ismrm.org.

Data Table: Effects of Cariporide in In Vivo Cardiovascular Models

ModelKey FindingsReference
Acute Myocardial Ischemia/Reperfusion (Animals)Reduced myocardial infarct size, attenuated cardiomyocyte apoptosis, reduced cardiac arrhythmia. rndsystems.comtocris.comwikipedia.orgdrugbank.comnih.govdntb.gov.ua
Pressure-Overload Hypertrophy + Cardioplegic Arrest (Rats)Reduced ischemic peak contracture, improved post-ischemic diastolic function, reduced creatine kinase release. oup.com
Chronic Heart Failure Post-MI (Rabbits)Attenuated LV hypertrophy, improved LV function. nih.gov
Long-Term Ischemia/Reperfusion (Canine)Provided short-term cardioprotection, improved early functional recovery. ismrm.org
Chronic Heart Failure and Ventricular Remodeling

NHE1 activity has also been linked to myocardial remodeling, which can lead to heart failure nih.govimrpress.com. Chronic inhibition of the Na+/H+-exchanger has been shown to attenuate cardiac hypertrophy and prevent cellular remodeling in heart failure in preclinical models researchgate.netnih.gov. Studies in spontaneously hypertensive rats (SHRs), a model that develops cardiac hypertrophy, demonstrated that NHE1 was upregulated in the heart ahajournals.org. Chronic treatment with cariporide in SHR rats was able to reduce myocardial fibrosis and stiffness ahajournals.org. Furthermore, specific pharmacological or transcriptional inhibition of NHE1 induced the regression of myocardial hypertrophy in SHRs, even without normalizing blood pressure ahajournals.org.

Cardiotoxicity Induced by Chemotherapeutic Agents (e.g., Doxorubicin)

Chemotherapeutic agents like Doxorubicin (B1662922) can induce cardiotoxicity, which is a major limitation to their therapeutic efficacy researchgate.netresearchgate.net. While the provided search results primarily discuss doxorubicin-induced cardiotoxicity and potential mitigating agents other than cariporide, one source mentions that cariporide attenuates doxorubicin-induced cardiotoxicity in rats by inhibiting oxidative stress, inflammation, and apoptosis researchgate.net.

Hypertrophied Myocardium

The hypertrophied myocardium exhibits altered physiological characteristics. Studies have indicated that NHE1 is upregulated in the heart of spontaneously hypertensive rats, a model of cardiac hypertrophy ahajournals.org. Inhibition of NHE1 by cariporide has been shown to attenuate cardiac hypertrophy in animal models ahajournals.org. Chronic treatment with cariporide in SHR rats reduced myocardial fibrosis and stiffness, which are associated with hypertrophy ahajournals.org.

Oncological Disease Models

Cariporide has also shown interesting anticancer activities in preclinical settings, primarily through its inhibition of NHE1 and its effects on tumor pH dynamics and cellular processes like invasion and metastasis researchgate.netnih.govtandfonline.comnih.govdovepress.comscispace.com.

Tumor pH Modulation and Intracellular Acidification Strategies

Tumor cells often exhibit an altered pH gradient compared to normal cells, with a slightly alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe) researchgate.nettandfonline.comnih.govdovepress.comscispace.com. This "proton reversal" is linked to tumor growth, invasion, and metastasis researchgate.netnih.govtandfonline.comnih.govscispace.com. NHE1 plays a key role in maintaining this gradient by extruding protons from cancer cells researchgate.netnih.govnih.govscispace.com. Inhibiting NHE1 with agents like cariporide can lead to intracellular acidification, which may induce acidic stress and apoptosis in cancer cells tandfonline.comnih.govdovepress.com. Preclinical studies have explored strategies to modulate tumor pH, and cariporide, as an NHE1 inhibitor, is considered a potential agent for this purpose researchgate.nettandfonline.comnih.govdovepress.comscispace.comuwo.camedicinacomplementar.com.br.

Data from a study using CEST MRI in glioblastoma models demonstrated that intraperitoneal injection of cariporide led to a significant decrease in tumor pHi uwo.ca. The study showed that two hours after cariporide injection, there was a significant increase in tumor AACID value corresponding to a decrease in pHi uwo.ca.

Hypoxia-Induced Invasion and Metastasis Inhibition

Hypoxia is a common feature of the tumor microenvironment and can promote tumor invasion and metastasis nih.govtandfonline.comnih.govscispace.com. Hypoxia has been shown to activate NHE1, which contributes to tumor cell invasion nih.gov. Cariporide has been shown to reduce hypoxia-induced invasion in various cancer cell lines, including human squamous cell carcinoma of the tongue and cholangiocarcinoma, by inhibiting NHE1 nih.govtandfonline.comnih.govdovepress.com. Studies have demonstrated that inhibition of NHE1 by cariporide suppressed the invasion and migration of cancer cells under hypoxic conditions nih.gov.

Overcoming Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) remains a significant challenge in cancer therapy, often associated with the ability of cancer cells to maintain a high intracellular pH (pHi) and extrude chemotherapeutic agents. researchgate.net The Na+/H+ exchanger isoform 1 (NHE1) plays a crucial role in regulating intracellular pH in cancer cells, contributing to their survival and resistance to acidic conditions that would otherwise induce apoptosis. researchgate.netnih.gov Elevated NHE1 activity is correlated with increased cell pH and decreased extracellular pH in tumors, a phenomenon associated with tumor growth, invasion, and resistance to chemotherapy. researchgate.netnih.gov

Preclinical studies have demonstrated that inhibiting NHE1 with cariporide can potentially overcome MDR in various cancer cell types. Cariporide, by inhibiting NHE1, leads to intracellular acidification, which can sensitize resistant cancer cells to the cytotoxic effects of chemotherapy. nih.govoaepublish.com For instance, cariporide has been shown to reverse imatinib (B729) resistance in BCR-ABL-expressing leukemia cells. oaepublish.com Inhibition of proton extruders, including NHE1, has been observed to increase the cytotoxic effects of doxorubicin in breast cancer cell lines. oaepublish.com Furthermore, cariporide has been reported to increase the effect of gemcitabine (B846) in human cholangiocarcinoma cells by inhibiting MDR. nih.gov The inhibition of NHE1 has also been shown to play a fundamental role in paclitaxel-induced apoptosis in breast cancer cells, an effect synergistically potentiated by dimethyl amiloride (B1667095) (DMA). nih.gov

The mechanism by which cariporide overcomes MDR is linked to its ability to counteract the high intracellular pH maintained by resistant cells. researchgate.netnih.gov This intracellular alkalinity can protect cancer cells from undergoing the intracellular acidification necessary for apoptosis. nih.gov By inhibiting NHE1, cariporide promotes intracellular acidification, thereby facilitating the apoptotic process. researchgate.netnih.gov

Neurodegenerative and Brain Injury Models

This compound has been investigated in preclinical models of neurodegenerative diseases and brain injury due to the involvement of ion homeostasis and pH regulation in these conditions.

Cerebral Edema and Infarct Volume Reduction

Cerebral edema, or brain swelling, and infarct volume are critical outcomes in brain injury, such as ischemic stroke. NHE1 is involved in intracellular pH and volume regulation and has been linked to brain cell damage during metabolic stress. nih.gov

Studies using NHE1 inhibitors, including cariporide (HOE-642), have explored their potential to reduce cerebral edema and infarct volume in preclinical models. HOE-642, a selective and potent inhibitor of NHE1, has demonstrated neuroprotection by reducing Na+ uptake and cerebral edema in models of middle cerebral artery occlusion (MCAO). nih.gov Specifically, it has shown efficacy in both permanent MCAO (pMCAO) and transient MCAO (tMCAO) models. nih.gov

Data from preclinical studies investigating the effect of NHE1 inhibition on infarct size in cardiac models (which share some underlying mechanisms with brain ischemia-reperfusion) have shown that NHE inhibitors can reduce infarct size when administered before or early during ischemia. patsnap.comnih.gov While these studies are primarily in a cardiac context, the underlying principle of NHE1's role in ion overload and cell damage during ischemia-reperfusion injury is relevant to brain injury as well.

Modulation of Neurotransmission and Metabolic Stress Conditions

Neurotransmission and cellular metabolic balance are disrupted in neurodegenerative diseases and under metabolic stress conditions. Na+/H+ exchangers are involved in maintaining intracellular pH and volume, which can indirectly influence neurotransmission. nih.gov

Preclinical studies have investigated whether inhibiting NHE with this compound modifies neurotransmission, particularly in the context of metabolic stress. Research in mice using this compound (HOE-642) explored its effects on striatal dopamine (B1211576) (DA) neurotransmission under normal and metabolic stress conditions induced by the mitochondrial inhibitor malonate. nih.gov The study reported that HOE-642 modified striatal DA overflow. nih.gov Reverse microdialysis of HOE-642 elicited a transient elevation followed by a reduction in DA overflow, accompanied by a decline in striatal DA content. nih.gov Furthermore, HOE-642 pre-treatment diminished the malonate-induced DA overflow without reducing the intensity of the metabolic stress or subsequent dopaminergic axonal damage. nih.gov

While NHE isoforms 1-5 are expressed in the striatum and midbrain, NHE1 protein was not found to be co-located on dopaminergic neurons in this study, suggesting that the observed effects on striatal DA overflow might be mediated via NHE1 located on other cell types or that cariporide acts through multiple NHE isoforms. nih.gov this compound (at concentrations from 30 to 100 µM) did not significantly affect the activity of MAO-A and MAO-B in striatal tissue homogenates, enzymes involved in dopamine metabolism. nih.gov

Maintaining strict intracellular and extracellular pH homeostasis in the central nervous system is crucial for neural protection, as acid-base parameters influence various neuronal functions, including synaptic transmission and neurotransmitter uptake. mdpi.compreprints.org Pathological lowering of pH is observed in some neurodegenerative conditions. mdpi.compreprints.org

Neuroprotective Effects on Myelin and Neuronal Survival

Neurodegenerative diseases often involve damage to myelin, the protective sheath around nerve fibers, and a loss of neuronal survival. Maintaining appropriate intracellular pH is vital for neuronal function and survival. mdpi.compreprints.org

Inhibition of NHE1, leading to intracellular acidification, has been explored in the context of neuroprotection. While the primary mechanism of cariporide involves NHE1 inhibition, which can lead to intracellular acidification, some neurodegenerative conditions are associated with pathological intracellular acidification. mdpi.compreprints.org However, maintaining pH homeostasis is key, and dysregulation in either direction can be detrimental.

Research indicates that maintaining a strict and narrow range of pHi/pHe homeostasis in the CNS is mandatory for neural protection. mdpi.com Acid-base parameters control a myriad of neuronal functions, including excitability and neuronal survival. mdpi.com Pathological lowering of pH can induce protein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation, hallmarks of some neurodegenerative diseases. mdpi.com

While direct studies explicitly detailing cariporide's neuroprotective effects specifically on myelin and neuronal survival in the context of demyelination or neuronal loss were not prominently found in the provided search results, the compound's role in regulating intracellular pH, which is critical for neuronal health and survival, suggests a potential area of investigation. The search results highlight that maintaining pH homeostasis is crucial for preventing processes like protein aggregation and mitochondrial dysfunction that contribute to neurodegeneration. mdpi.com

Other Pathophysiological Models

Beyond cancer and neurodegenerative/brain injury models, this compound has been investigated in other preclinical pathophysiological settings, primarily related to its role as an NHE1 inhibitor. The most extensively studied area outside of cancer and the brain appears to be cardiovascular disease, particularly myocardial ischemia-reperfusion injury.

Preclinical studies have consistently documented the cardioprotective effects of cariporide in various experimental models of ischemia/reperfusion, showing a marked reduction in infarct size when administered before or early during ischemia. patsnap.comnih.gov NHE1 plays a critical role in mediating the progression of ischemia to necrosis in the myocardium by promoting intracellular accumulation of sodium and calcium. nih.gov Blocking NHE1 with cariporide limits this ion influx and provides a cardioprotective effect. nih.govahajournals.orgwikipedia.org

Studies in rat models of sustained coronary artery ligation showed that cariporide effectively attenuated early and late hypertrophic responses and left ventricular dysfunction. imrpress.com NHE1 inhibition has also been shown to reverse myocardial remodeling and heart failure in preclinical models. imrpress.com

While the focus here is on preclinical investigations, it is worth noting that the strong preclinical evidence in cardiac models led to clinical trials, although the results in broader patient populations were mixed, with some subgroups showing benefit. nih.govahajournals.orgwikipedia.orgresearchgate.netnih.govnih.gov

Other potential areas where NHE1 inhibition might have relevance based on its role in pH and ion homeostasis include conditions involving cellular volume regulation and processes influenced by intracellular pH shifts. However, detailed preclinical investigations of cariporide in a wide array of other specific pathophysiological models were not extensively covered in the provided search results.

Data Tables

Based on the information extracted, a data table can be constructed summarizing some of the preclinical findings:

Preclinical Model / ConditionEffect of Cariporide / NHE1 InhibitionRelevant Outcome MeasuredSource(s)
Cancer (Multidrug Resistance)Sensitization to doxorubicin, reversal of imatinib resistance, increased gemcitabine effect. nih.govoaepublish.comChemosensitivity, apoptosis. nih.govoaepublish.com nih.govoaepublish.com
Human Cholangiocarcinoma CellsIncreased effect of gemcitabine by inhibiting MDR. nih.govGemcitabine efficacy. nih.gov nih.gov
Breast Cancer Cells (Paclitaxel Resistance)Synergistic potentiation of paclitaxel-induced apoptosis with DMA. nih.govApoptosis. nih.gov nih.gov
Cerebral Ischemia (pMCAO, tMCAO models)Reduction in Na+ uptake and cerebral edema. nih.govCerebral edema, Na+ uptake. nih.gov nih.gov
Mouse Striatum (Malonate-induced metabolic stress)Modification of striatal dopamine overflow (transient elevation followed by reduction). nih.govDopamine overflow, striatal dopamine content. nih.gov nih.gov
Myocardial Ischemia-Reperfusion Injury (various)Marked reduction in infarct size when administered before or early during ischemia. patsnap.comnih.govInfarct size. patsnap.comnih.gov patsnap.comnih.gov
Rat Myocardial Infarction (Coronary ligation)Attenuation of early and late hypertrophic responses, reduction/reversal of left ventricular dysfunction.Hypertrophy, left ventricular function, myocardial remodeling. imrpress.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound151172
Doxorubicin31703
Imatinib5291
Gemcitabine60750
Paclitaxel (B517696)36314
Dimethyl amiloride31018
Amiloride2080
Malonate875

This article has focused solely on the preclinical investigations of this compound as requested, adhering strictly to the provided outline and excluding information on dosage/administration and safety/adverse effects.this compound is a compound that has been extensively studied in preclinical settings, primarily recognized as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). These investigations have explored its potential therapeutic relevance across various disease models, including cancer and neurological injuries, building upon the understanding of NHE1's fundamental roles in cellular pH homeostasis and ion transport.

Preclinical research into this compound has delved into its effects on complex pathological processes, seeking to leverage its NHE1 inhibitory activity.

Overcoming Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) presents a significant obstacle in achieving effective cancer treatment. A key mechanism contributing to MDR in cancer cells is their ability to regulate intracellular pH (pHi), often maintaining a more alkaline internal environment compared to normal cells. researchgate.net This alkaline pHi is partly facilitated by the overexpression or increased activity of the Na+/H+ exchanger isoform 1 (NHE1), which actively extrudes protons from the cell. researchgate.netnih.gov This pH gradient can reduce the intracellular accumulation of weakly basic chemotherapeutic drugs and contribute to resistance to apoptosis. researchgate.netnih.govoaepublish.com

Preclinical studies have provided evidence that inhibiting NHE1 with this compound can help circumvent MDR in various cancer models. By blocking NHE1, cariporide promotes intracellular acidification, a state that is less favorable for the survival of cancer cells and can enhance their sensitivity to chemotherapy. nih.govoaepublish.com For example, cariporide has been shown to restore sensitivity to doxorubicin in resistant breast cancer cells. oaepublish.com It has also been effective in reversing imatinib resistance in leukemia cells expressing BCR-ABL. oaepublish.com In human cholangiocarcinoma cells, cariporide increased the efficacy of gemcitabine by inhibiting MDR. nih.gov The inhibition of NHE1 by cariporide has been linked to enhanced paclitaxel-induced apoptosis in breast cancer cells, an effect that was synergistically amplified by dimethyl amiloride. nih.gov These findings suggest that targeting NHE1 with cariporide offers a strategy to disrupt the pH regulation exploited by resistant cancer cells, thereby improving the effectiveness of conventional chemotherapies. researchgate.netnih.gov

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels from existing ones, is a crucial process for the growth, invasion, and metastasis of solid tumors. gencat.catfrontiersin.org Tumors stimulate angiogenesis by releasing pro-angiogenic factors. frontiersin.org Inhibiting this process is a recognized strategy in cancer therapy. gencat.catfrontiersin.org

While the direct anti-angiogenic effects of this compound have not been as extensively documented as its role in MDR within the provided search results, the inhibition of NHE1 has been implicated in pathways that can influence angiogenesis. Other NHE inhibitors, such as amiloride, have been shown to reduce the production of vascular endothelial growth factor (VEGF) and the activity of urokinase-type plasminogen activator (uPA), both of which are involved in the angiogenic process and tumor spread. nih.goviiarjournals.org Given that NHE1 plays a role in cellular proliferation, migration, and the tumor microenvironment, its inhibition by cariporide could indirectly impact angiogenic processes. researchgate.netnih.gov Further preclinical investigations specifically focused on the direct effects of cariporide on endothelial cell function, the production of angiogenic factors, and neovascularization in tumor models would be necessary to fully elucidate its potential anti-angiogenic properties.

Neurodegenerative and Brain Injury Models

The role of ion homeostasis and pH regulation extends to the central nervous system, where dysregulation can contribute to neurodegenerative diseases and the damage incurred during acute brain injury. This compound has been investigated in preclinical models relevant to these conditions.

Cerebral Edema and Infarct Volume Reduction

Cerebral edema and the resulting infarct volume are major contributors to morbidity and mortality following acute brain injury, such as ischemic stroke. NHE1 is involved in regulating cell volume and maintaining intracellular pH, processes that are disrupted during ischemia and can lead to cellular swelling and death. nih.govnih.gov

Preclinical studies utilizing models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO), have explored the neuroprotective potential of cariporide (HOE-642). As a selective NHE1 inhibitor, HOE-642 has demonstrated the ability to reduce sodium uptake and attenuate cerebral edema in both permanent and transient MCAO models. nih.gov This reduction in cellular swelling is a critical aspect of mitigating secondary brain injury. While much of the research on NHE1 inhibitors and infarct size has been conducted in myocardial ischemia-reperfusion models, showing reductions in infarct size patsnap.comnih.gov, the underlying mechanisms involving ion dysregulation are relevant to ischemic brain injury as well. The ability of cariporide to limit detrimental ion influx during ischemic conditions suggests a potential for reducing tissue damage in the brain.

Modulation of Neurotransmission and Metabolic Stress Conditions

Neurotransmission is a finely tuned process that relies on maintaining precise ionic and pH gradients across neuronal membranes. Metabolic stress, which can occur in various neurological conditions, can disrupt these gradients and impair neurotransmitter function. nih.govmdpi.compreprints.org

Preclinical investigations have examined the effects of this compound on neurotransmission, particularly under conditions of metabolic stress. A study in mice investigated the impact of this compound (HOE-642) on striatal dopamine (DA) neurotransmission during normal and malonate-induced metabolic stress. nih.gov The results indicated that HOE-642 altered striatal DA overflow, causing an initial transient increase followed by a decrease. nih.gov This effect on DA overflow occurred without reducing the intensity of the metabolic stress induced by malonate or the subsequent damage to dopaminergic axons. nih.gov Interestingly, the study found that NHE1 was not co-localized with dopaminergic neurons in the striatum, suggesting that cariporide's effects on DA overflow might be mediated through NHE1 on other cell types or involve other NHE isoforms. nih.gov this compound did not significantly inhibit the activity of key dopamine-metabolizing enzymes, MAO-A and MAO-B, at most tested concentrations. nih.gov These findings highlight the complex interplay between NHE activity, metabolic status, and neurotransmitter dynamics in the brain.

Other Pathophysiological Models

Beyond its investigation in cancer and neurological contexts, this compound has been most notably studied in preclinical models of cardiovascular disease, particularly myocardial ischemia-reperfusion injury. These studies have provided strong evidence for its cardioprotective effects.

In various experimental models of myocardial ischemia and reperfusion, cariporide has consistently demonstrated a significant reduction in infarct size when administered before or early during the ischemic event. patsnap.comnih.gov The mechanism involves the inhibition of NHE1 in cardiomyocytes, which prevents the excessive influx of sodium and subsequent calcium overload that occurs during ischemia and reperfusion, ultimately limiting cell death. nih.govahajournals.orgwikipedia.org Preclinical studies in rat models of sustained coronary artery ligation have also shown that cariporide can attenuate or even reverse cardiac hypertrophy and improve left ventricular function. imrpress.com This robust preclinical evidence in cardiac models was a primary driver for its evaluation in clinical trials for myocardial infarction. nih.govwikipedia.orgresearchgate.netnih.govnih.gov

The fundamental role of NHE1 in regulating intracellular pH and ion balance suggests potential implications in other pathophysiological conditions where these processes are disturbed, such as certain renal disorders or conditions involving cellular volume dysregulation. However, detailed preclinical investigations of this compound in a broad range of other specific disease models were not a major focus of the provided search results.

Data Tables

Preclinical Model / ConditionEffect of Cariporide / NHE1 InhibitionRelevant Outcome(s) MeasuredSource(s)
Cancer (Multidrug Resistance)Sensitization to chemotherapy (e.g., doxorubicin, imatinib, gemcitabine, paclitaxel). nih.govoaepublish.comChemosensitivity, apoptosis induction. nih.govoaepublish.com nih.govoaepublish.com
Cerebral Ischemia (pMCAO, tMCAO models)Reduced Na+ uptake and cerebral edema. nih.govCerebral edema volume, intracellular Na+ concentration. nih.gov nih.gov
Mouse Striatum (Malonate-induced metabolic stress)Modulation of striatal dopamine overflow. nih.govDopamine overflow, striatal dopamine content. nih.gov nih.gov
Myocardial Ischemia-Reperfusion Injury (various animal models)Significant reduction in myocardial infarct size. patsnap.comnih.govInfarct volume. patsnap.comnih.gov patsnap.comnih.gov
Rat Myocardial Infarction (Sustained coronary ligation)Attenuation of cardiac hypertrophy, reduction/reversal of left ventricular dysfunction and myocardial remodeling. imrpress.comHeart weight, ventricular dimensions, ejection fraction, indices of heart failure. imrpress.com imrpress.com
Inflammation and Immune Response Modulation

Preclinical studies have indicated that cariporide can influence inflammation and immune responses. Research has shown that cariporide can inhibit the increased levels and mRNA expressions of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-18 (IL-18), and interleukin-1 beta (IL-1β), which were elevated in a rat model treated with doxorubicin. citeab.com The NHE1, the primary target of cariporide, is understood to play a role in maintaining the hydrogen ion (H+) homeostasis of immune cells, suggesting a mechanism through which NHE1 inhibitors like cariporide may modulate inflammatory responses. fishersci.cawikipedia.org Neuroinflammation, a process mediated by cytokines and chemokines released by various cell types including immune cells, is a key area where NHE1 inhibition could have an impact. guidetopharmacology.org The upregulation of inflammatory cytokines such as IL-1, IL-6, and TNF can trigger the infiltration of immune cells. guidetopharmacology.org While direct effects on immune cell infiltration by cariporide were not explicitly detailed in the search results, its demonstrated ability to suppress inflammatory cytokine expression suggests an indirect modulatory effect on the inflammatory cascade.

Oxidative Stress Mitigation

Cariporide has demonstrated the capacity to mitigate oxidative stress in preclinical settings. Studies have shown that cariporide can actively suppress cell death induced by oxidative stress. nih.gov In a rat model of doxorubicin-induced cardiotoxicity, cariporide significantly attenuated oxidative stress. citeab.com Oxidative stress can be influenced by changes in cellular pH. labsolu.ca As an NHE1 inhibitor, cariporide affects the regulation of intracellular pH, which may contribute to its observed oxidative stress-mitigating effects.

Platelet Activation and Aggregation Inhibition

Preclinical investigations have explored the effects of cariporide on platelet function, highlighting its inhibitory potential. Cariporide, as an NHE1 inhibitor, has shown inhibitory effects on the degranulation of human platelets, the formation of platelet-leukocyte aggregates, and the activation of the GPIIb/IIIa receptor (PAC-1). wikipedia.orghznu.edu.cn The NHE1 plays a crucial role in regulating hydrogen ion (H+) and sodium ion (Na+) homeostasis within platelets. wikipedia.orghznu.edu.cn Thrombus generation involves the activation of NHE1, leading to increased intracellular levels of Na+ and calcium ions (Ca2+), which in turn promotes platelet-leukocyte aggregation. wikipedia.orghznu.edu.cn Cariporide has been shown to decrease the activation of the GPIIb/IIIa receptor when platelets were stimulated by ADP under acidic conditions. wikipedia.org These preclinical findings suggest that cariporide can interfere with key processes involved in platelet activation and aggregation.

Cellular Signaling Pathways and Molecular Interventions

Regulation of Survival and Death Pathways

The balance between cell survival and death is crucial for tissue homeostasis. Cariporide (B1668443) mesylate has been shown to modulate signaling pathways that govern these processes, including the Akt/GSK-3β axis, caspase-dependent apoptosis, and the balance between pro- and anti-apoptotic proteins like Bcl-2 and Bax.

Akt/GSK-3β Signaling Axis

The Akt/GSK-3β signaling axis is a critical pathway involved in cell survival, proliferation, and metabolism. Akt (Protein Kinase B) is a serine/threonine kinase that, when activated, can phosphorylate and inhibit Glycogen Synthase Kinase-3 beta (GSK-3β). Inhibition of GSK-3β is generally associated with pro-survival signaling. While direct studies specifically detailing cariporide mesylate's impact on the Akt/GSK-3β axis were not prominently found within the search results, the broader context of NHE-1 inhibition and its effects on intracellular signaling suggests a potential interplay. Studies on other compounds have shown modulation of the PI3K/Akt/GSK3 pathway in the context of cell fate idrblab.net. Akt inhibitors are also being researched, highlighting the importance of this pathway in cellular processes nih.govfrontiersin.orgguidetopharmacology.orgnih.goviiarjournals.org. GSK-3β inhibitors are also a subject of research, indicating the therapeutic interest in modulating this kinase nih.govciteab.comresearchgate.netciteab.comnih.gov.

Caspase-Dependent Apoptosis Modulation

Apoptosis, or programmed cell death, is often executed through the activation of caspases, a family of proteases. Caspase-3 is a key executioner caspase involved in the final stages of apoptosis. Cariporide, as an NHE-1 inhibitor, has been shown to protect cardiomyocytes against oxidant-induced cell death by preserving intracellular ion homeostasis and mitochondrial integrity webicdn.com. This protective effect can indirectly modulate caspase-dependent apoptosis. While the search results did not provide explicit details on this compound's direct modulation of caspase activity, research on caspase-3 inhibitors underscores the significance of this pathway in cell death regulation citeab.comnih.govnih.govunesp.brbiointerfaceresearch.com.

Inflammatory Signaling Cascades

Inflammation is a complex biological response involving the activation of various signaling pathways and the release of inflammatory mediators. This compound has demonstrated effects on inflammatory processes, particularly in the context of cardiovascular conditions.

Neurohormonal Activation Pathways (e.g., Aldosterone (B195564), CRP)

Neurohormonal systems, such as the renin-angiotensin-aldosterone system, and inflammatory markers like C-reactive protein (CRP) are activated in response to various stimuli, contributing to disease progression. Cariporide has been shown to prevent the activation of the neurohormonal system as well as the inflammatory response, as indicated by a reduction of elevated plasma levels of aldosterone and CRP caused by myocardial infarction in rabbits nih.govnih.gov. This suggests that this compound can influence pathways involving aldosterone and CRP. Aldosterone is a hormone involved in regulating electrolyte and water balance, and its levels are increased in conditions like myocardial infarction nih.govnih.govfishersci.figuidetopharmacology.orgnih.govuni.lufishersci.fi. CRP is an acute-phase protein and a marker of inflammation nih.govnih.govnih.govfrontiersin.orgcdutcm.edu.cn. The reduction in both aldosterone and CRP levels by cariporide highlights its impact on these neurohormonal and inflammatory markers.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found in search results for the mesylate form, but Cariporide is a derivative. Needs further specific search for mesylate.
AktRepresented by various inhibitors (e.g., Akt inhibitor VIII: 135398501 nih.gov, Akt-IN-23: 46186926 nih.gov, Ipatasertib: 23649210 guidetopharmacology.org)
GSK-3βRepresented by various inhibitors (e.g., GSK-3beta Inhibitor XI: 10020713 nih.gov, GSK-3 Inhibitor XVI: 9956119 citeab.com, GSK-3β inhibitor 14: 20878104 citeab.com, GSK-3 Inhibitor X: 135440369 nih.gov)
Caspase-3Represented by various inhibitors (e.g., Caspase-3 Inhibitor Z-DEVD-FMK: 16760394 citeab.com, Caspase-3 Inhibitor: 73325061 nih.gov, Caspase-3-IN-1: 11591540 nih.gov)
Bcl-2Represented by various inhibitors (e.g., Bcl-2 Inhibitor: 11822705 nih.gov, Bcl-2 inhibitor pdf: 90466365 uni.lu)
BaxFound in relation to Bcl-2 idrblab.netjcbose.ac.in. Specific CID for Bax protein not found as a small molecule in search.
TNF-αRepresented by various inhibitors (e.g., TNF-alpha Inhibitor: 16079006 nih.gov, Tnf-alpha inhibitor: 5327044 uni.lu, Compound 1 (TNFα inhibitor): 2898484 guidetopharmacology.org), also mentioned as Tumor Necrosis Factor-alpha: 44356648 nih.gov
IL-6Specific CID not found for IL-6 protein in search results.
IL-1βInterleukin-1beta (163-171): 123872 bohrium.combham.ac.uknih.gov
Aldosterone5839 fishersci.figuidetopharmacology.orgnih.govuni.lufishersci.fi
C-Reactive ProteinC-Reactive Protein (CRP) (201-206): 10350216 nih.gov, also mentioned in relation to Echinenone: 43 cdutcm.edu.cn. Specific CID for CRP protein not found as a small molecule in search.

Data Table Example (based on findings regarding Aldosterone and CRP modulation):

Study Model (Rabbit MI)Aldosterone Levels (MI/Control)Aldosterone Levels (Cariporide)CRP Levels (MI/Control)CRP Levels (Cariporide)Citation
Rabbit Myocardial Infarction115 ± 24 pg/ml53 ± 8 pg/ml271 ± 52 ng/ml130 ± 7 ng/ml nih.govnih.gov

Antioxidant Defense Mechanisms and Stress Response

This compound's influence extends to cellular defense mechanisms against oxidative stress, which is often intertwined with ion homeostasis and pH regulation.

Cariporide, through its inhibition of NHE1, has been shown to impact the management of Reactive Oxygen Species (ROS). Experimental evidence suggests that NHE1 activation is required for methylglyoxal-triggered ROS production in endothelial cells. nih.gov Inhibition of NHE1 by cariporide was found to blunt ROS formation in dendritic cells. nih.gov Conversely, antioxidant treatment has been observed to attenuate NHE activity, and ROS was previously shown to enhance NHE1 gene expression, indicating a reciprocal relationship between ROS production and NHE1 activation. nih.gov Cariporide has also been demonstrated to actively suppress cell death caused by oxidative stress and prevent the loss of mitochondrial membrane potential induced by hydrogen peroxide (H2O2). wikipedia.orgmedchemexpress.comchemsrc.com Studies using neonatal rat cardiomyocytes exposed to hydrogen peroxide showed that pretreatment with cariporide significantly suppressed markers of cell death, such as TUNEL positivity and caspase-3 cleavage. chemsrc.com This suggests a protective role of cariporide against oxidative stress-induced cellular damage.

Sirtuin 1 (SIRT1) is an NAD+-dependent histone deacetylase that plays a role in various cellular processes, including those related to oxidative stress and metabolism. e-century.ussemanticscholar.org SIRT1 has been reported to reduce H2O2 oxidative stress and linked ROS. e-century.us While SIRT1 is involved in modulating multiple antioxidant pathways and influencing resistance to oxidative stress, direct detailed research findings explicitly linking this compound's effects to specific SIRT1 signaling pathways are not extensively detailed in the provided search results. e-century.us

Interactions with Other Cellular Processes

Beyond its direct impact on ion exchange and antioxidant mechanisms, this compound's inhibition of NHE1 interacts with other critical cellular processes, including stress responses, cell motility, and the function of other ion channels.

The relationship between this compound and Endoplasmic Reticulum (ER) stress is an area of investigation. Inhibition of NHE1 by compounds like cariporide has been mentioned in the context of ER stress-related pathways, specifically noting a connection to death receptor 5 via endoplasmic reticulum stress. scispace.com While this suggests a potential link between NHE1 inhibition and the ER stress response, detailed mechanisms by which this compound directly influences ER stress are not comprehensively described in the provided information. One study mentioned a dose of cariporide prior to a procedure in the context of postischemic cardiac death and mitochondrial stress responses, which can be related to cellular stress, but a direct link to ER stress was not explicitly elaborated. cloudfront.net

This compound significantly influences invadopodia formation and cell migration, primarily through its inhibitory effect on NHE1. NHE1 plays a fundamental role in the formation and activity of invadopodia, which are actin-rich protrusions involved in extracellular matrix degradation and cell invasion. dovepress.comnih.govresearchgate.netscispace.com NHE1 contributes to membrane protrusion, proteolysis, and cytoskeletal anchoring at the invadopodia. nih.govresearchgate.netscispace.com The presence of high levels of NHE1 is considered fundamental for invadopodia formation. dovepress.comscispace.com By inhibiting NHE1, cariporide reduces the proton extrusion that leads to the acidification of the peri-invadopodial space, which is necessary for protease activity and ECM degradation. nih.govresearchgate.net Furthermore, NHE1-dependent alkalinization of the invadopodia cytosol influences actin polymerization and invadopodia protrusion. researchgate.net Research has shown that cariporide can suppress the invasion and migration of certain cancer cells, including human squamous cell carcinoma of the tongue and cholangiocarcinoma, particularly under hypoxic conditions, by inhibiting NHE1. dovepress.comnih.gov

There is an observed interplay between NHE1, the primary target of this compound, and Voltage-Gated Sodium Channels (VGSCs). Both NHE1 and VGSCs are located in cellular regions involved in migration and invasion, such as invadopodia. dovepress.comnih.govfrontiersin.orgmdpi.com While a relationship between enhanced NHE1 activity and VGSCs has been noted, it is also acknowledged that this relationship is not yet fully elucidated. scispace.com Some studies have demonstrated the coexpression of NaV1.5 channels, a type of VGSC, with NHE1 in certain cancer cell lines. frontiersin.org However, research using specific clinical inhibitors, including cariporide for NHE-1 and eslicarbazepine (B1671253) acetate (B1210297) for VGSCs, did not show effects on tumor sodium concentration, suggesting the potential involvement of alternative sodium-dependent transporters or highly localized effects. frontiersin.org

Translational Research and Clinical Implications Academic Perspective

Challenges and Limitations in Clinical Translation

Identification of Optimal Therapeutic Strategies

The clinical development of cariporide (B1668443) mesylate has been centered on its ability to inhibit the Na+/H+ exchanger isoform 1 (NHE1), a mechanism believed to offer significant cardioprotection against ischemia-reperfusion injury. Extensive preclinical studies consistently demonstrated that NHE1 inhibition could reduce myocardial infarct size and improve cardiac function following an ischemic event. The primary therapeutic strategy identified from this research was the administration of the inhibitor before the onset of ischemia to prevent the intracellular accumulation of sodium and subsequent calcium overload upon reperfusion.

This led to the EXPEDITION trial, which focused specifically on high-risk patients undergoing coronary artery bypass graft (CABG) surgery—a scenario that allows for pre-ischemic drug administration. This trial was designed to test the optimal therapeutic strategy suggested by the GUARDIAN data: pre-emptive NHE1 inhibition in a planned ischemia-reperfusion setting. The results of the EXPEDITION study confirmed that this strategy could achieve the desired myocardial protection, demonstrating a significant reduction in myocardial infarction. However, the trial also highlighted the challenges of this therapeutic approach, as an increase in mortality associated with cerebrovascular events was observed, preventing its clinical application.

Specific Patient Population Selection for Clinical Benefit

The key patient population that was identified for potential clinical benefit was high-risk patients undergoing CABG surgery. This group was specifically chosen for the EXPEDITION study based on subgroup analyses from the earlier GUARDIAN trial, which showed a 25% reduction in post-surgery mortality or myocardial infarction in CABG patients receiving high-dose cariporide. nih.gov Patients undergoing CABG represent a unique population where the timing of the ischemic insult is predictable, allowing for the prophylactic administration of a cardioprotective agent.

The EXPEDITION study confirmed that this specific patient population did indeed derive a benefit in terms of reduced myocardial necrosis. The primary endpoint of death or myocardial infarction at 5 days was significantly reduced in the cariporide group compared to placebo. This effect was driven by a substantial decrease in the incidence of myocardial infarction alone. These findings underscore the principle that for a cytoprotective agent like cariporide, the ideal target population is one undergoing a predictable and controlled ischemic event.

Repurposing Potential in Oncology

Despite its setbacks in cardiology, the potent and selective NHE1 inhibition by cariporide mesylate has opened a new avenue of investigation for its use in oncology.

Rationale for NHE1 Inhibition as an Anticancer Strategy

A fundamental characteristic of many solid tumors is a dysregulated pH gradient, where the intracellular pH (pHi) is alkaline relative to the acidic extracellular microenvironment (pHe). nih.govnih.gov This "reversed" pH gradient is crucial for tumor cell survival and progression; it promotes proliferation, metabolic adaptation, invasion, and resistance to apoptosis and chemotherapy. nih.govnih.gov

The sodium-hydrogen exchanger isoform 1 (NHE1) is a primary driver of this pathological pH dynamic. nih.gov By extruding protons from the cancer cell in exchange for sodium ions, NHE1 maintains an alkaline interior, which is permissive for cell division and metabolic processes, while contributing to the acidification of the tumor microenvironment. nih.govpatsnap.com This acidic exterior facilitates the breakdown of the extracellular matrix by proteases, promoting local invasion and metastasis. nih.gov Therefore, inhibiting NHE1 with an agent like cariporide is a rational anticancer strategy aimed at disrupting this fundamental survival mechanism. patsnap.com By blocking proton extrusion, NHE1 inhibition is hypothesized to cause intracellular acidification, which can trigger apoptosis and suppress the malignant phenotype. nih.govwikipedia.org

Synergistic Effects with Established Chemotherapies

Preclinical research has provided evidence that cariporide and other NHE1 inhibitors can act synergistically with established chemotherapeutic agents. nih.gov A key mechanism for this synergy is the potential to overcome multidrug resistance (MDR). nih.gov MDR is often linked to the alkaline intracellular environment of cancer cells, which can reduce the efficacy of weakly basic chemotherapeutic drugs. researchgate.net By inducing intracellular acidification, NHE1 inhibitors can potentially enhance the uptake and cytotoxicity of these agents. nih.gov

Specific examples from in-vitro and in-vivo studies include:

Gemcitabine (B846): Cariporide has been shown to increase the effectiveness of gemcitabine in human cholangiocarcinoma cells, partly by inhibiting MDR mechanisms. nih.gov

Paclitaxel (B517696): Inhibition of NHE1 plays a significant role in paclitaxel-induced apoptosis in breast cancer cells. nih.gov This effect can be synergistically enhanced by NHE1 inhibitors. nih.gov

Doxorubicin (B1662922): The resistance to doxorubicin in various cancer cell lines has been associated with the alkalization of the cytosol. Reversing this through NHE1 inhibition is a strategy to restore sensitivity.

These findings suggest that NHE1 inhibitors could be used as co-adjuvant therapies to resensitize resistant tumors or to increase the efficacy of standard chemotherapy regimens. nih.gov

Considerations for Future Clinical Investigations in Cancer

Translating the preclinical promise of cariporide into clinical oncology requires careful consideration. The extensive data from its use in large-scale human cardiac trials provides a valuable foundation, indicating that the drug is generally well-tolerated at certain doses. nih.govresearchgate.net However, the cerebrovascular side effects noted in the EXPEDITION trial at high doses are a significant concern that must be addressed. nih.gov

Future clinical investigations should focus on several key areas:

Dose Optimization: A primary consideration would be to establish a therapeutic window for oncology that maximizes anti-tumor activity while minimizing the systemic side effects observed in cardiac trials. It is possible that a lower dose than that required for acute cardioprotection may be effective for chronic cancer treatment. nih.gov

Combination Therapies: Given the strong preclinical rationale for synergy, initial clinical trials could focus on combining cariporide with standard-of-care chemotherapies, particularly in tumors known to exhibit MDR. frontiersin.org

Patient Selection: Future studies could use biomarkers, such as NHE1 overexpression in tumors, to select patients most likely to respond to this therapeutic strategy.

Development of Novel Inhibitors: The challenges with cariporide may spur the development of new NHE1 inhibitors with a more favorable therapeutic index or tumor-specific targeting mechanisms.

Preclinical Models: Further preclinical studies using spontaneous tumor models in animals, such as cats and dogs, have been proposed as a step to better understand the in-vivo efficacy and safety before moving to human oncology trials. frontiersin.org

The repurposing of cariporide for cancer represents a promising, albeit early-stage, field of research that leverages a deep understanding of tumor physiology. nih.gov

Advanced Methodological Approaches in Cariporide Mesylate Research

High-Resolution Structural Biology Techniques

High-resolution structural biology has been pivotal in visualizing the interaction between Cariporide (B1668443) and the NHE1 transporter at a near-atomic level.

Cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the architecture of the human NHE1 transporter. Researchers have successfully determined the structures of the human NHE1-CHP1 (Calcineurin B-homologous protein 1) complex in both an inward-facing and an inhibitor-bound outward-facing conformation. researchgate.net The cryo-EM maps reveal the precise binding site for Cariporide, illustrating how the inhibitor blocks the transport activity of NHE1. researchgate.netresearchgate.net These structural studies show that NHE1 assembles as a symmetrical homodimer, with each subunit undergoing significant conformational changes during its ion exchange cycle. researchgate.net The elucidation of the Cariporide-bound structure provides a molecular blueprint for understanding its inhibitory mechanism and for the rational design of future therapeutic agents targeting NHE1. researchgate.netacs.orgnih.gov

Building upon the static images provided by cryo-EM, molecular dynamics (MD) simulations offer a dynamic view of NHE1 function and its inhibition by Cariporide. acs.orgchemrxiv.org These computational studies, based on the cryo-EM structures, have been employed to explore the dynamics of the protein and to examine the ion-translocation pore. acs.orgnih.govchemrxiv.org MD simulations have helped to confirm key amino acid residues, such as Asp267, as being critical for ion binding. acs.orgchemrxiv.org Furthermore, these simulations have modeled the binding of inhibitors, including Cariporide and its analogues, demonstrating stable interactions with residues like Asp267 and Glu346. chemrxiv.orgresearchgate.net The simulations highlight the importance of a salt bridge formed between the positively charged acylguanidine group of Cariporide and the Asp267 residue, which is believed to be central to its competitive inhibitory mechanism. acs.orgnih.govchemrxiv.org

Table 1: Key Amino Acid Residues in Cariporide Binding to NHE1 Identified Through Molecular Dynamics Simulations

ResidueRole in InteractionSource
Asp267Forms a salt bridge with the acylguanidine moiety of Cariporide; crucial for binding and competitive inhibition. acs.orgchemrxiv.org
Glu346Maintains stable interactions with Cariporide. chemrxiv.orgresearchgate.net

Advanced Imaging Modalities for Biological Systems

Advanced imaging techniques are crucial for studying the in vivo effects of Cariporide on tissue physiology, particularly in the context of disease.

Chemical Exchange Saturation Transfer (CEST) MRI is an innovative imaging modality used to map intracellular pH (pHi) in vivo. This technique has been utilized to monitor the effects of Cariporide on the tumor microenvironment. ismrm.orgindico.global In studies involving rat models of C6 glioma, CEST-MRI was used to track changes in tumor pHi following the administration of Cariporide. ismrm.orgnih.gov The results demonstrated that Cariporide, by inhibiting NHE1, induces intracellular acidification within the tumor tissue. ismrm.orgnih.gov Specifically, using an amine and amide concentration-independent detection (AACID) ratiometric approach, researchers observed a significant increase in the AACID value in tumors approximately 20-60 minutes after Cariporide injection, corresponding to a drop in pHi. indico.globalnih.gov This non-invasive method provides a sensitive way to assess the pharmacological response of tumors to NHE1 inhibition. nih.gov

Table 2: Observed Changes in Tumor Intracellular pH upon Cariporide Administration using CEST-MRI

Animal ModelTumor TypeTime Post-InjectionChange in AACID ValueCorresponding pHi DecreaseSource
RatC6 Glioma~60 minutes5.4% increase0.26 indico.global
RatC6 Glioma20 minutes~6.4% increase0.31 ± 0.20 nih.gov

Pharmacological and Biochemical Assays for NHE1 Activity Measurement

A variety of in vitro assays are fundamental to characterizing the inhibitory profile of Cariporide. These assays measure the activity of the NHE1 transporter and the potency of its inhibitors. Pharmacological assays are used to determine the selectivity of Cariporide for different NHE isoforms. These studies have established that Cariporide is a highly selective inhibitor of NHE1, with significantly lower potency against other isoforms like NHE2 and NHE3. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. Biochemical assays often involve preparing membrane vesicles from cells expressing the NHE1 transporter and measuring the rate of Na+-dependent H+ exchange using pH-sensitive fluorescent dyes. The inhibition of this exchange by various concentrations of Cariporide allows for the calculation of its IC50 value.

Table 3: Inhibitory Potency (IC50) of Cariporide Against NHE Isoforms

NHE IsoformIC50 (μM)Source
NHE10.05
NHE21000
NHE33

Development of Animal Models for Specific Organ System Research

Animal models are indispensable for investigating the therapeutic potential of Cariporide across various pathologies and organ systems. These models aim to replicate human diseases, allowing for preclinical assessment of the drug's efficacy.

In cardiovascular research , rat models of myocardial infarction (MI) induced by coronary artery ligation have been used extensively. oup.com Studies have shown that chronic treatment with Cariporide, particularly when initiated shortly after MI, can lead to improved cardiac function and reduced cardiac hypertrophy. oup.com Another model involves isolated rat hearts subjected to ischemia and reperfusion, where Cariporide has been shown to attenuate injury and reduce apoptosis. nih.gov Pig models of ventricular fibrillation and resuscitation have also been employed to demonstrate that Cariporide can attenuate post-resuscitation myocardial dysfunction. nih.gov

For neurological research , while direct models testing Cariporide are less detailed in the provided context, the fundamental role of NHE1 in neurological function makes animal models of stroke, neurodegenerative diseases, and brain tumors relevant. researchgate.netnih.govnih.gov For instance, the aforementioned rat C6 glioma model is a key tool for studying Cariporide's effects on the brain tumor microenvironment. ismrm.orgnih.gov

In the context of vascular and renal research , a balloon injury rat model has been used to study neointimal proliferation, a process relevant to restenosis after angioplasty. In this model, Cariporide was found to inhibit the neointimal formation induced by advanced glycation end products. nih.gov Animal models are also crucial for studying the bidirectional link between cardiovascular and renal diseases, where NHE1 inhibition could play a protective role. nih.gov

In cancer research , various animal models have been utilized to explore Cariporide's anticancer potential. nih.gov Beyond the rat glioma model, murine models of breast cancer have been used to investigate the efficacy of proton transport inhibitors. nih.gov Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are becoming increasingly important for cancer research as they can better retain the characteristics of the primary tumor. dovepress.com

Table 4: Examples of Animal Models Used in Cariporide Research

Organ SystemAnimal ModelDisease/Condition ModelledKey Finding with CariporideSource
Cardiovascular RatMyocardial InfarctionImproved cardiac function and reduced hypertrophy. oup.com
Rat (isolated heart)Ischemia/Reperfusion InjuryAttenuation of injury and reduced apoptosis. nih.gov
PigVentricular FibrillationAttenuation of post-resuscitation myocardial dysfunction. nih.gov
Vascular RatBalloon Injury/Neointimal HyperplasiaInhibition of advanced glycation end product-induced neointimal formation. nih.gov
Cancer RatC6 GliomaInduces intracellular acidification in the tumor. ismrm.orgnih.gov

Future Research Directions and Unresolved Questions

Exploration of Other NHE Isoforms and Their Physiological Roles

While Cariporide (B1668443) is a selective inhibitor of NHE1, the broader family of Na+/H+ exchangers (NHEs) comprises multiple isoforms with distinct tissue distributions and physiological functions. nih.govrndsystems.com The human NHE family, also known as the SLC9 family, includes nine A isoforms (SLC9A1-9), two B isoforms (SLC9B1/2), and two C isoforms (SLC9C1/2). nih.gov Future research should focus on elucidating the specific roles of these other isoforms in both health and disease. Understanding their contributions to cellular processes such as pH regulation, cell volume control, and ion homeostasis is crucial. researchgate.net This knowledge will be instrumental in developing isoform-specific inhibitors, potentially minimizing off-target effects and tailoring therapies to specific pathological conditions.

A deeper understanding of the physiological roles of isoforms other than NHE1 could reveal novel therapeutic targets for a range of disorders beyond the cardiovascular and oncological fields. For instance, investigating the function of NHE isoforms in the kidney, brain, and immune system may uncover their involvement in diseases such as hypertension, neurodegenerative disorders, and inflammatory conditions. researchgate.net

Development of Novel and Highly Selective NHE1 Inhibitors with Improved Profiles

Although Cariporide has been extensively studied, its clinical development for cardioprotection was halted due to adverse effects observed in clinical trials, including an increased risk of stroke at higher doses. nih.govimrpress.com This underscores the need for the development of new and more potent NHE1 inhibitors with improved safety and pharmacokinetic profiles. nih.govimrpress.com

Future drug discovery efforts should aim to design compounds that are structurally distinct from the benzoyl guanidine (B92328) class to which Cariporide belongs. nih.govimrpress.com The recent elucidation of the three-dimensional structure of the NHE1 protein and the identification of the inhibitor binding site could facilitate the rational design of novel inhibitors. nih.govimrpress.com Researchers are already exploring new chemical scaffolds, such as pyrazinoyl guanidines and compounds with benzhydryl and diphenyl ketone moieties, which have shown promise in preclinical studies. nih.govbioworld.comnus.edu.sg The goal is to identify candidates with high selectivity for NHE1, minimizing interactions with other NHE isoforms and off-target proteins, thereby reducing the potential for adverse effects. rndsystems.com

Combination Therapeutic Strategies in Diverse Pathologies

The inhibition of NHE1 has shown potential in sensitizing cancer cells to conventional chemotherapeutic agents and overcoming multidrug resistance (MDR). nih.govresearchgate.net Future research should systematically explore combination therapies involving Cariporide or other NHE1 inhibitors with existing anticancer drugs. nih.gov For example, studies have suggested that Cariporide can enhance the efficacy of drugs like gemcitabine (B846) in cholangiocarcinoma cells and may potentiate the apoptotic effects of paclitaxel (B517696) in breast cancer cells. nih.gov

Investigating these synergistic interactions in a wider range of cancers is a promising avenue. nih.gov Furthermore, combining NHE1 inhibitors with other targeted therapies, such as tyrosine kinase inhibitors like imatinib (B729) mesylate and sorafenib (B1663141) in leukemia, could offer new strategies to combat treatment resistance. nih.gov Clinical trials are needed to evaluate the safety and efficacy of these combination approaches in various cancer types. nih.govclinicaltrials.gov

Long-Term Outcomes and Latent Effects of NHE1 Inhibition

The clinical trials of Cariporide, such as the GUARDIAN and EXPEDITION studies, primarily focused on acute outcomes in the context of cardiac ischemia-reperfusion injury. wikipedia.orgresearchgate.netnih.gov A significant knowledge gap exists regarding the long-term consequences of sustained NHE1 inhibition. Future research should include long-term follow-up studies in relevant animal models to assess the potential for latent effects, both beneficial and adverse.

Key areas of investigation should include the impact of chronic NHE1 inhibition on cardiac remodeling, vascular function, and the development of other age-related pathologies. Understanding the systemic effects of long-term NHE1 blockade is crucial for the development of safe and effective therapies for chronic conditions.

Genetic and Genomic Factors Influencing Cariporide Mesylate Responsiveness

The response to pharmacological agents can vary significantly among individuals due to genetic and genomic differences. Identifying genetic factors that influence the efficacy and safety of Cariporide and other NHE1 inhibitors is a critical area for future research. This could involve genome-wide association studies (GWAS) to identify single nucleotide polymorphisms (SNPs) or other genetic variations that correlate with patient outcomes.

For instance, variations in genes encoding drug transporters (e.g., ABCB1, ABCG2), metabolizing enzymes, or even the NHE1 protein itself could impact drug responsiveness. nih.gov Understanding these genetic determinants will be essential for personalizing NHE1 inhibitor therapy, allowing for the selection of patients most likely to benefit and the avoidance of those at higher risk of adverse events.

Elucidating the Role of NHE1 in Other Disease States

While the role of NHE1 has been extensively studied in cardiovascular disease and cancer, its involvement in other pathologies is an emerging area of research. researchgate.netnih.gov Preclinical evidence suggests that NHE1 may play a role in a variety of other conditions, including:

Diabetes and its complications : Altered NHE1 activity has been linked to diabetic neuropathy and other complications. researchgate.net

Neurological disorders : NHE1 is implicated in cerebral ischemic injury and may be involved in neurodegenerative diseases. researchgate.net

Inflammatory and immune-related diseases : NHE1 activity has been observed to influence immune system functions. researchgate.net

Kidney diseases : NHE1 may contribute to the progression of certain renal pathologies. researchgate.net

Further research is needed to fully elucidate the mechanisms by which NHE1 contributes to these and other disease states. This could open up new therapeutic avenues for NHE1 inhibitors beyond their traditional applications.

Innovations in Drug Delivery and Localized Therapy

Innovations in drug delivery technologies could help to overcome some of the limitations observed with systemic administration of Cariporide, such as the dose-dependent adverse effects. massdevice.com Future research should explore novel drug delivery systems to achieve targeted and controlled release of NHE1 inhibitors. seqens.com

Potential strategies include the use of nanotechnology-based carriers like nanoparticles, liposomes, and polymeric micelles to deliver the drug specifically to the site of pathology, such as the heart muscle during a myocardial infarction or a solid tumor. seqens.com Another approach could be the development of localized delivery methods, for instance, through drug-eluting stents or injectable hydrogels for cardiac applications. drugdeliverybusiness.com These advanced delivery systems could enhance therapeutic efficacy while minimizing systemic exposure and associated side effects.

Interactive Data Table: Key Research Findings on this compound

Research Area Key Finding Implication for Future Research
Cardioprotection Reduced myocardial infarct size in preclinical models and some patient subgroups in clinical trials. wikipedia.orgresearchgate.netnih.gov Development of NHE1 inhibitors with a better safety profile for acute cardiac events. nih.gov
Cancer Therapy Suppresses invasive capability of cancer cells and can overcome multidrug resistance in preclinical models. nih.govwikipedia.org Clinical trials investigating combination therapies with chemotherapy and other targeted agents. nih.gov
NHE1 Selectivity Highly selective for NHE1 over other isoforms like NHE2 and NHE3. rndsystems.com Further exploration of the physiological roles of other NHE isoforms to identify new therapeutic targets. nih.gov
Clinical Trials The EXPEDITION trial showed a reduction in myocardial infarction but an increase in mortality due to cerebrovascular events at high doses. wikipedia.orgresearchgate.net Focus on developing novel NHE1 inhibitors with improved safety and exploring localized delivery methods. nih.govseqens.com
Mechanism of Action Inhibits the Na+/H+ exchanger, preventing intracellular Na+ and subsequent Ca2+ overload during ischemia-reperfusion. wikipedia.org Deeper investigation into the downstream signaling pathways affected by NHE1 inhibition in various disease states.

Table of Compounds Mentioned | Compound Name | | | :--- | | Amiloride (B1667095) | | Cariporide | | this compound | | Dimethyl amiloride | | Doxorubicin (B1662922) | | Eniporide | | Gemcitabine | | Imatinib mesylate | | Olaparib | | Paclitaxel | | Selumetinib | | Sorafenib |

Mechanistic Insights into Paradoxical Effects Observed in Clinical Trials

This compound, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), was developed with the promising therapeutic goal of protecting the myocardium from ischemia-reperfusion injury. The principle behind its mechanism is to limit the intracellular sodium and subsequent calcium overload that occurs during an ischemic event, thereby reducing myocardial cell death. nih.govwikipedia.org However, large-scale clinical trials, notably the EXPEDITION study, revealed a paradoxical and concerning outcome: while cariporide did reduce the incidence of myocardial infarction in patients undergoing coronary artery bypass graft (CABG) surgery, it was associated with a statistically significant increase in mortality, primarily driven by a higher rate of cerebrovascular events, specifically thromboembolic strokes. nih.govnih.gov This has led to extensive investigation into the unresolved questions surrounding the mechanistic basis of these paradoxical effects.

A primary area of investigation focuses on the dose-dependent effects of cariporide. The EXPEDITION trial utilized a higher dosage of cariporide compared to the earlier GUARDIAN trial, and it is in the former that the increased risk of stroke was most evident. nih.gov This suggests that the adverse cerebrovascular effects may only manifest at higher concentrations of the drug, pointing towards a narrow therapeutic window. It is hypothesized that the high doses used in the EXPEDITION trial may have been excessive, leading to off-target effects or an exaggeration of a yet unknown mechanism. nih.gov

One of the leading hypotheses for the increased stroke risk revolves around the paradoxical effects of cariporide on platelet function. While NHE1 inhibition has been shown in some in vitro studies to have inhibitory effects on platelet degranulation and the formation of platelet-leukocyte aggregates under specific pH conditions, there is speculation that at high dosages, cariporide may paradoxically promote a procoagulant state. nih.govnih.gov The precise mechanisms underlying this potential adverse effect on platelets are not yet fully understood, but it is a critical area of ongoing research to decouple the desired cardioprotective effects from the detrimental prothrombotic risk. nih.gov

Furthermore, the role of NHE1 in the central nervous system adds another layer of complexity. NHE1 is ubiquitously expressed in the brain and plays a crucial role in maintaining intracellular pH homeostasis in neurons and endothelial cells that form the blood-brain barrier. nih.govspandidos-publications.com While some preclinical studies in experimental stroke models have suggested that NHE1 inhibition could be neuroprotective, the systemic administration of a potent NHE1 inhibitor like cariporide in a clinical setting, such as major surgery, may have multifaceted and potentially negative consequences. nih.govmdpi.com Inhibition of NHE1 could potentially disrupt the delicate regulation of cerebral blood flow and the integrity of the blood-brain barrier. nih.gov

The timing of drug administration in relation to the ischemic event has also been identified as a critical factor. Evidence from animal studies suggests that NHE1 inhibitors are most effective when administered prior to the onset of ischemia. nih.gov The clinical application of this principle is challenging, and the effects of administering a potent NHE1 inhibitor during or after an ischemic event in the brain are not well-established and could differ significantly from its effects in the heart.

Interactive Data Table: Key Findings from Major Cariporide Clinical Trials

TrialPatient PopulationKey Finding on Myocardial Infarction (MI)Key Finding on MortalityImplication for Paradoxical Effects
GUARDIAN Unstable angina, non-ST-elevation MI, or high-risk revascularizationNo overall significant benefit; a 25% risk reduction in MI for the CABG subgroup at the highest dose. clinpgx.orgNo significant effect on mortality.Suggested potential benefit in a specific high-risk group without a clear signal of increased mortality.
EXPEDITION High-risk coronary artery bypass graft (CABG) surgerySignificant reduction in the incidence of MI (14.4% vs. 18.9% in placebo). nih.govStatistically significant increase in mortality (2.2% vs. 1.5% in placebo), primarily due to cerebrovascular events. nih.govDemonstrated a clear paradoxical effect: cardioprotection accompanied by an increased risk of fatal stroke, particularly at high doses.

Q & A

Q. What meta-analysis techniques reconcile conflicting results across diabetic models?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data on species, diabetes induction methods, and outcomes. Use random-effects models and subgroup analyses (e.g., ZDF vs. STZ models) .

Q. How to mitigate photodegradation during longitudinal studies?

  • Methodological Answer : Store solutions in amber vials at -80°C. Test stability under experimental lighting via LC-MS. Administer fresh solutions via opaque feeding tubes .

Q. What statistical methods analyze correlated neural endpoints?

  • Methodological Answer : Apply multivariate ANOVA (MANOVA) for interdependent variables (e.g., motor/sensory velocities). Use false discovery rate correction and report effect sizes with 95% CIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.